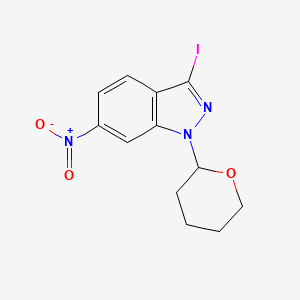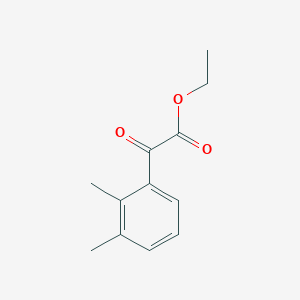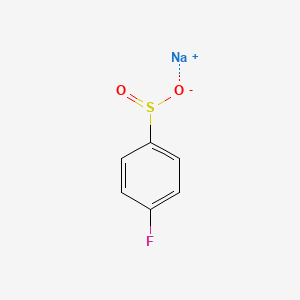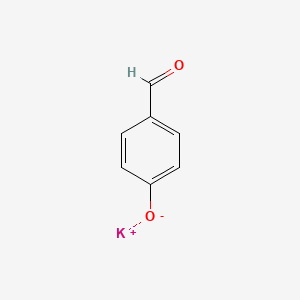
1-(4-Fluorophenyl)cyclobutanecarbonitrile
Übersicht
Beschreibung
The compound "1-(4-Fluorophenyl)cyclobutanecarbonitrile" is not directly mentioned in the provided papers, but it is related to the class of fluorinated cyclobutane derivatives and aromatic compounds discussed across the research. These compounds are of interest due to their unique chemical and physical properties, which make them valuable in various applications, including materials science and pharmaceuticals .
Synthesis Analysis
The synthesis of fluorinated cyclobutane derivatives can involve multiple steps, including the formation of Grignard reagents, cyclopolymerization, and various other organic transformations . For example, the synthesis of Schiff bases using fluorinated thiophene carbonitrile and pyrazole-4-carboxaldehyde derivatives involves a multi-step reaction, including the Gewald synthesis technique . Similarly, the synthesis of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile involves the use of IR, 1H NMR, and mass spectral data for identification .
Molecular Structure Analysis
The molecular structure of fluorinated aromatic compounds is often characterized using techniques such as NMR, FTIR spectroscopy, and X-ray crystallography . For instance, the structure of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas was elucidated using a combination of spectroscopic techniques and theoretical calculations, revealing planar carbonyl and thiourea groups stabilized by intramolecular hydrogen bonding .
Chemical Reactions Analysis
Fluorinated cyclobutane derivatives can undergo various chemical reactions, including those influenced by the electron-withdrawing effects of fluorine atoms. The acid-base properties of these compounds are affected by the presence of fluoromethyl or difluoromethyl groups, as demonstrated by the synthesis and characterization of cyclobutane-derived amines and carboxylic acids . Additionally, the reactivity of fluorinated α-aminonitrile compounds has been studied using molecular descriptors and reactivity surfaces .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated cyclobutane derivatives are influenced by their molecular structure. For example, the presence of fluorine atoms can significantly affect the acid-base properties of the compounds . The spectral properties of fluorophores based on imidazole-4,5-dicarbonitrile show that the π-conjugated system exhibits intense fluorescence in certain solvents and polymer matrices, which is quenched in polar solvents . These properties are essential for applications in materials science and sensing technologies.
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Conformation
- The structural and conformational properties of compounds related to 1-(4-Fluorophenyl)cyclobutanecarbonitrile have been studied using X-ray diffraction, showcasing the unique geometrical features of the cyclobutane ring and its interaction with substituents (Reisner et al., 1983).
Synthesis and Structural Properties
- Research on derivatives of this compound includes the synthesis and analysis of structural and vibrational properties using various techniques like NMR, elemental analyses, and FTIR spectroscopy (Saeed et al., 2011).
Novel Aromatic Systems and NMR Studies
- Studies on cyclobutadiene dications, which are related to this compound, reveal insights into the interaction of cyclobutane rings with aromatic systems, as explored through NMR spectroscopy (Olah & Staral, 1976).
Synthesis of Cyclopropane Derivatives
- Research includes the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, a compound structurally similar to this compound, providing insights into multi-step synthesis processes (Zhou et al., 2021).
Fluorophore Development and Spectral Analysis
- The development of push-pull fluorophores based on structural units similar to this compound demonstrates the potential in designing novel materials for specific spectral properties (Danko et al., 2011).
Anticancer Activity and DNA Binding Studies
- Analogues of this compound have been studied for their anti-proliferative properties and DNA binding capabilities, particularly in the context of colorectal cancer treatment (Ahagh et al., 2019).
Photochemical Reactions and Cycloaddition
- Research on photochemical reactions involving naphthalenecarbonitrile and arylalkenes, similar to this compound, contributes to understanding regioisomeric endo cyclobutane adduct formation (Mella et al., 1991).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)cyclobutane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN/c12-10-4-2-9(3-5-10)11(8-13)6-1-7-11/h2-5H,1,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRILDIAHADHNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20619774 | |
| Record name | 1-(4-Fluorophenyl)cyclobutane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
405090-30-4 | |
| Record name | 1-(4-Fluorophenyl)cyclobutane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(tert-Butoxycarbonyl)amino]-1H-indole-3-carboxylic acid](/img/structure/B1323337.png)




![(4S,5R)-5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one](/img/structure/B1323350.png)
![9-bromo-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1323355.png)

![Sodium 4-((2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)butane-1-sulfonate](/img/structure/B1323357.png)
![5,6'-Dimethyl-[2,3']bipyridinyl](/img/structure/B1323358.png)



